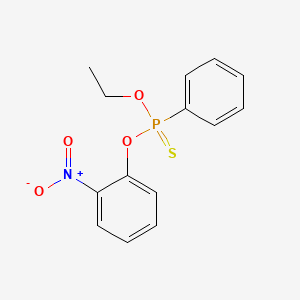

Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester

Description

Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester (EPN), CAS 2104-64-5, is an organophosphorus compound widely used as an insecticide and acaricide. Its molecular formula is C₁₄H₁₄NO₄PS, with a molecular weight of 323.304 g/mol . Structurally, it consists of a phosphorus atom bonded to a phenyl group, an ethoxy (O-ethyl) group, and a 4-nitrophenoxy (O-(4-nitrophenyl)) group, with a sulfur atom replacing one oxygen in the phosphonate moiety . EPN exhibits high toxicity to insects by inhibiting acetylcholinesterase, a critical enzyme in neurotransmission .

Properties

CAS No. |

57856-21-0 |

|---|---|

Molecular Formula |

C14H14NO4PS |

Molecular Weight |

323.31 g/mol |

IUPAC Name |

ethoxy-(2-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C14H14NO4PS/c1-2-18-20(21,12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)15(16)17/h3-11H,2H2,1H3 |

InChI Key |

QFIIQNTUZPMZGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of O-ethyl Phenylphosphonothioic Acid

One of the most established routes involves the direct alkylation of resolved O-ethyl phenylphosphonothioic acid with a suitable 2-nitrophenol derivative or its activated halide:

- Step 1: Preparation of O-ethyl phenylphosphonothioic acid.

- Step 2: Reaction with 2-nitrophenyl halide (e.g., 2-nitrophenyl chloride or bromide) in the presence of a base and a phase transfer catalyst such as benzyltriethylammonium chloride.

- Step 3: The mixture is stirred at room temperature (or slightly elevated temperatures) for several hours to days.

- Step 4: The product is isolated by extraction and purified by column chromatography.

| Parameter | Typical Value/Range |

|---|---|

| Solvent | Dichloromethane, ether |

| Base | Sodium hydroxide |

| Catalyst | Benzyltriethylammonium chloride (BTEAC) |

| Temperature | Room temperature to 60°C |

| Reaction Time | 16–48 hours |

Yield Example:

Yields for similar O-aryl esters can range from 30% to 80%, depending on the reactivity of the halide and the efficiency of the phase transfer catalyst.

Esterification via Phosphonothioic Acid Chlorides

Another approach involves the synthesis of phenylphosphonothioic acid chloride, followed by reaction with O-ethyl 2-nitrophenol:

- Step 1: Conversion of phenylphosphonothioic acid to its acid chloride using thionyl chloride or phosphorus trichloride.

- Step 2: Reaction of the acid chloride with O-ethyl 2-nitrophenol in the presence of a base (e.g., pyridine or triethylamine) to form the desired ester.

- Step 3: Purification by extraction and chromatography.

Advantages:

This method can provide higher selectivity and is suitable for scale-up due to the reactivity of acid chlorides.

Arylation with Phosphorus Pentasulfide

A less common but robust method involves arylation of phosphorus pentasulfide with 2-nitrophenol derivatives at elevated temperatures:

- Step 1: Reacting 2-nitrophenol with phosphorus pentasulfide in an autoclave at 150–225°C.

- Step 2: Hydrolysis of the resulting intermediate to yield the phosphonothioic acid ester.

Data Table: Comparative Yields and Conditions

| Method | Reagents | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Direct Alkylation | O-ethyl phenylphosphonothioic acid, 2-nitrophenyl halide | BTEAC, NaOH | 25–60 | 16–48 | 30–80 |

| Esterification via Acid Chloride | Phenylphosphonothioic acid chloride, O-ethyl 2-nitrophenol | Pyridine, Et3N | 25–40 | 4–12 | 50–85 |

| Arylation with Phosphorus Pentasulfide | 2-nitrophenol, P2S5 | None | 150–225 | 5–25 | 40–80 |

Analytical Characterization

After synthesis, the compound is typically characterized by:

- Nuclear magnetic resonance spectroscopy (NMR)

- Mass spectrometry (MS)

- Infrared spectroscopy (IR)

- Elemental analysis

These methods confirm the structure, purity, and enantiomeric excess (if applicable).

Research Discoveries and Notable Findings

- Optically active derivatives can be synthesized using resolved starting materials, and their stereochemistry can influence biological activity.

- The use of phase transfer catalysts significantly improves yields and reaction rates in alkylation steps.

- Arylation methods with phosphorus pentasulfide are robust for large-scale synthesis but require high temperatures and specialized equipment.

Summary Table: Key Preparation Methods

| Preparation Method | Core Steps | Typical Yield (%) | Notes |

|---|---|---|---|

| Direct Alkylation | O-ethyl phenylphosphonothioic acid + 2-nitrophenyl halide | 30–80 | Phase transfer catalyst enhances yield |

| Acid Chloride Esterification | Acid chloride + O-ethyl 2-nitrophenol | 50–85 | High selectivity, scalable |

| Arylation with Phosphorus Pentasulfide | 2-nitrophenol + P2S5 at high temperature, hydrolysis | 40–80 | Suitable for bulk synthesis |

Chemical Reactions Analysis

Types of Reactions

Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phosphonothioic acid esters.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Characteristics:

- Molecular Formula: CHNOPS

- Molar Mass: Approximately 323.3 g/mol

- Structure: The compound features a phosphonothioate structure that includes a phenyl group and a nitrophenyl moiety, contributing to its biological activity.

Mechanism of Action:

EPN functions primarily as an insecticide through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in target pests, ultimately causing paralysis and death.

Agricultural Applications

Insecticide Use:

EPN is predominantly utilized as an insecticide in agricultural settings due to its effectiveness against various pests. It is particularly noted for its ability to control insects that pose threats to crop yields. The compound's selective toxicity allows for targeted pest control while minimizing harm to beneficial insects when used judiciously.

Case Study: Efficacy Against Specific Pests

- In controlled studies, EPN demonstrated high efficacy against common agricultural pests such as aphids and whiteflies. Its application resulted in significant reductions in pest populations, leading to improved crop health and yield.

Environmental Impact

Toxicity to Non-target Organisms:

Research indicates that EPN can be toxic to non-target organisms, including aquatic life. Studies have reported low LC50 values for fish species such as Lepomis macrochirus (bluegill sunfish) and Pimephales promelas (fathead minnow), indicating high toxicity levels. This raises concerns regarding the environmental impact of EPN when used in agricultural practices.

Soil Microorganism Interactions:

EPN's interactions with soil microorganisms have been studied to assess its effects on soil health. Findings suggest that prolonged exposure may disrupt microbial communities essential for nutrient cycling and soil fertility.

Research Applications

Model Compound for Neurotoxic Research:

Due to its mechanism of action involving AChE inhibition, EPN serves as a model compound for research into neurotoxic agents. Studies have explored its effects on delayed neurotoxicity, particularly in avian species. For example, research indicated that subchronic dermal application led to histological changes in the spinal cord of hens treated with EPN, suggesting potential neurotoxic effects even at low doses .

Toxicokinetics Studies:

Investigations into the toxicokinetics of EPN reveal that rodents metabolize and excrete this compound efficiently, which is crucial for understanding its safety profile and potential risks associated with exposure .

Mechanism of Action

The mechanism of action of Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential toxicity in insects and other organisms.

Comparison with Similar Compounds

Research Findings

- Synthetic Pathways: EPN is synthesized via nucleophilic substitution between phenylphosphonothioic chloride and sodium salts of 4-nitrophenol and ethanol, a method shared with cyanofenphos .

- Toxicity Mechanism : EPN’s phenyl group enhances binding to acetylcholinesterase’s hydrophobic pocket, increasing potency over methyl analogues .

Biological Activity

Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester, commonly referred to as EPN, is a member of the organophosphate class of compounds widely used as insecticides. This article explores its biological activity, focusing on its pharmacokinetics, mechanisms of toxicity, and interactions with biological systems.

- Chemical Formula : C₁₄H₁₄NO₄PS

- Molecular Weight : 323.304 g/mol

- CAS Registry Number : 2104-64-5

EPN acts primarily as an acetylcholinesterase (AChE) inhibitor, which is a key mechanism underlying its insecticidal properties. The inhibition of AChE leads to the accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of the nervous system.

Pharmacokinetics

The pharmacokinetics of EPN has been studied in various animal models. A notable study investigated its metabolism in adult male cats following dermal administration:

- Absorption and Distribution : After administration, EPN was rapidly absorbed and distributed to various organs including the brain, liver, and kidney. The compound exhibited an elimination half-life of approximately 9.1 days in plasma .

- Metabolites : Major metabolites identified included O-ethyl phenylphosphonothioic acid (EPPTA), O-ethyl phenylphosphonic acid (EPPA), and phenylphosphonic acid (PPA). These metabolites were primarily excreted in urine .

Mechanisms of Toxicity

The primary mechanism by which EPN exerts its toxic effects is through the inhibition of AChE. This leads to:

- Neurotoxicity : Elevated levels of acetylcholine can cause continuous stimulation of muscles and glands, leading to symptoms such as muscle twitching, respiratory failure, and potentially death if exposure is high enough.

- Delayed Neuropathy : EPN has been associated with delayed neurotoxic effects due to changes in neuronal signaling pathways. Studies have shown that it can affect enzymes involved in lipid metabolism in the brain, contributing to neurodegeneration .

Case Studies

- Acute Toxicity in Animals : A study on juvenile rats demonstrated increased susceptibility to acute toxicity from EPN compared to adults. The observed effects were attributed to age-dependent differences in metabolic processing .

- Human Exposure Studies : Research involving human subjects has indicated that exposure to organophosphate insecticides like EPN can lead to measurable changes in cholinesterase activity, serving as biomarkers for exposure assessment .

Biological Activity Summary Table

| Parameter | Value |

|---|---|

| Chemical Structure | Chemical Structure |

| Primary Action | AChE Inhibition |

| Half-life (Plasma) | 9.1 days |

| Major Metabolites | EPPTA, EPPA, PPA |

| Toxicological Effects | Neurotoxicity, Delayed Neuropathy |

Q & A

Q. What are the established synthetic routes for Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester (EPN), and what purification methods ensure high yield and purity?

EPN is synthesized via nucleophilic substitution between phenylphosphonothioic acid chloride and substituted nitrophenol derivatives. A typical method involves reacting O-ethyl phenylphosphonothioic acid with 2-nitrophenol in anhydrous toluene under reflux, catalyzed by a base like triethylamine. Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Schlenk techniques under inert atmospheres are recommended to prevent hydrolysis of the thiophosphoryl group .

Q. What analytical techniques are most reliable for characterizing EPN and confirming its structural integrity?

- Chromatography : GC-MS (DB-5 capillary column, electron ionization) and HPLC (C18 column, UV detection at 270 nm) are standard for purity assessment .

- Spectroscopy : P NMR (δ ~50–60 ppm for thiophosphate) and H NMR (signals for ethyl and nitrophenyl groups) confirm structural features. IR spectroscopy identifies P=O (1250 cm) and P-S (750 cm) stretches .

- Elemental analysis validates stoichiometry, with deviations >0.3% indicating impurities .

Q. How does EPN’s stability vary under different storage and experimental conditions?

EPN hydrolyzes in aqueous alkaline conditions (t <24 hrs at pH 9), but is stable in acidic or neutral buffers. Degradation products include 2-nitrophenol and phenylphosphonothioic acid. Storage at -20°C in amber vials under argon minimizes photolytic and oxidative decomposition . Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed properly .

Advanced Research Questions

Q. What mechanistic evidence links EPN to organophosphate-induced delayed polyneuropathy (OPIDP), and how does it interact with neuropathy target esterase (NTE)?

EPN inhibits NTE (>70% inhibition threshold in hen models), a key enzyme in OPIDP pathogenesis. Its thiophosphate group undergoes oxidative desulfuration to the active oxon metabolite, which covalently binds to NTE’s catalytic serine residue. However, unlike neuropathic organophosphates like tri-ortho-cresyl phosphate, EPN’s bulky phenyl groups may sterically hinder aging (dealkylation), reducing neuropathic potential .

Q. How can EPN act as a "promoter" of OPIDP without direct NTE inhibition, and what alternative targets are implicated?

In hen studies, EPN potentiates OPIDP initiated by subneuropathic doses of diisopropyl phosphorofluoridate (DFP) even when NTE inhibition is minimal. This suggests interaction with non-catalytic NTE domains or parallel pathways, such as cytoskeletal protein phosphorylation or oxidative stress amplification. Proteomic analyses identify altered tubulin polymerization and MAP kinase activation in promoted neuropathy .

Q. How can researchers resolve contradictions between in vitro enzymatic assays and in vivo neurotoxicity data for EPN?

Discrepancies arise from metabolic activation (e.g., hepatic conversion to oxon metabolites) and blood-brain barrier penetration variability. Methodological recommendations :

Q. What are the primary degradation pathways of EPN in environmental matrices, and how do metabolites influence toxicity assessments?

In soil, EPN undergoes microbial cleavage to 2-nitrophenol and ethyl phenylphosphonothioate, both persistent and mobile in groundwater. Photodegradation via UV exposure yields sulfur-oxidized products (e.g., oxons) with higher acetylcholinesterase affinity. Metabolite profiling using HRAM LC-MS is critical for ecotoxicology studies .

Q. What synergistic effects occur when EPN is combined with other organophosphates, and how should experimental designs account for this?

EPN potentiates the toxicity of chlorpyrifos and malathion by competing for cytochrome P450-mediated detoxification. Experimental design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.